3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Description
This compound features a bicyclic imidazo[1,2-c]quinazolinone core substituted at position 5 with a sulfanyl group linked to a carbamoylmethyl moiety derived from 2-methoxyaniline. Position 2 of the core is attached to a propanamide chain terminating in a 4-methoxybenzyl group. Its synthesis likely involves multi-step protocols, including nucleophilic substitution and coupling reactions, as seen in related compounds .
Propriétés
IUPAC Name |
3-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-20-13-11-19(12-14-20)17-31-26(36)16-15-24-29(38)35-28(33-24)21-7-3-4-8-22(21)34-30(35)41-18-27(37)32-23-9-5-6-10-25(23)40-2/h3-14,24H,15-18H2,1-2H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMLMSRDFLKSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structural Variations
- Imidazoquinazolinone Derivatives: and describe compounds with the same imidazo[1,2-c]quinazolinone core but differing substituents. For example, 3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide () replaces the 4-methoxybenzyl group with a furylmethyl moiety.
- Oxadiazole/Thiadiazine Derivatives: Compounds in (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) lack the imidazoquinazolinone core but share sulfanyl-propanamide motifs. The oxadiazole ring enhances metabolic stability but may reduce binding affinity for quinazoline-specific targets .
Substituent Effects on Bioactivity
- Methoxy Groups :
The 2- and 4-methoxy groups in the target compound enhance π-π stacking and hydrogen bonding, as seen in aglaithioduline (), which showed ~70% similarity to SAHA (a histone deacetylase inhibitor) due to analogous polar substituents . - Sulfonamide vs. Sulfanyl Linkers :
Sulfamethoxazole derivatives () with sulfonamide linkages exhibit antibacterial activity, whereas the sulfanyl group in the target compound may confer redox-modulating or kinase-inhibitory properties .
Bioactivity Profiling
- Cluster Analysis: highlights that structurally similar compounds cluster by bioactivity. The target compound’s imidazoquinazolinone core aligns with kinase inhibitors (e.g., EGFR inhibitors), whereas oxadiazole derivatives () may target tubulin or topoisomerases .
- Anticancer Potential: Sulfamethoxazole derivatives in showed moderate anticancer activity (IC50: 10–50 µM), but the imidazoquinazolinone core in the target compound may enhance potency by mimicking ATP-binding sites in kinases .
Data Tables
Table 1: Structural and Bioactivity Comparison
Q & A
Q. Validation methods :
- Surface plasmon resonance (SPR) : Measures real-time binding affinity to purified kinases .
- CRISPR-mediated gene knockout : Confirms target specificity by abolishing activity in kinase-deficient cell lines .
Advanced: How can computational methods elucidate structure-activity relationships (SAR)?
Answer:
- Molecular dynamics (MD) simulations : Predict conformational stability of the methoxyphenyl groups in aqueous vs. lipid environments .
- QSAR modeling : Correlates substituent electronegativity (e.g., methoxy vs. chloro) with IC₅₀ values using partial least squares regression .
- Density functional theory (DFT) : Calculates redox potentials of the sulfanyl group to predict metabolic oxidation pathways .
Tool recommendation : Schrödinger Suite for integrated docking and MD analysis .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Solubility differences : Pre-treat compounds with DMSO/PEG mixtures to ensure uniform dissolution .
- Cell line heterogeneity : Validate models with STR profiling and isogenic controls .
Case study : A 2023 study resolved conflicting kinase inhibition data by normalizing results to cellular ATP levels .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the carbamoyl group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Co-crystallization : Use succinic acid as a coformer to improve dissolution rates (tested via DSC/TGA) .
Validation : Pharmacokinetic profiling in rodent models with LC-MS/MS monitoring .
Advanced: How do structural analogs compare in target selectivity and potency?
Answer:
| Analog | Modification | Activity | Reference |
|---|---|---|---|
| Imidazoquinazoline with 4-fluorophenyl | Fluorine substitution | 2× higher EGFR inhibition | |
| Triazoloquinazoline with chloro | Chlorophenyl group | Enhanced ROS scavenging | |
| Tetrahydroquinazoline with furan | Furan moiety | Reduced cytotoxicity |
Method : Perform parallel SAR studies under identical assay conditions .
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